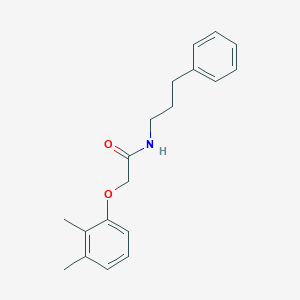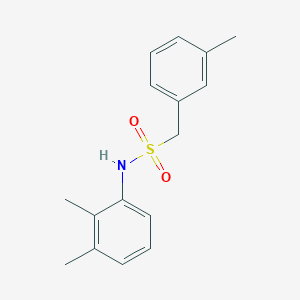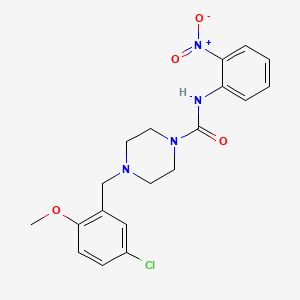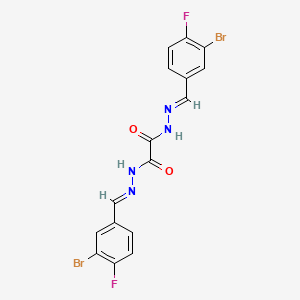![molecular formula C19H15Cl2FN2O2S B4751617 4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4751617.png)
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
説明
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide, also known as DTTB, is a chemical compound that has gained significant attention in the field of scientific research. DTTB is a thiazole-based compound that has been synthesized through a multi-step process. This compound has shown promising results in various scientific applications, including its potential use as a therapeutic agent.
作用機序
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide exerts its anticancer effects by inhibiting the activity of a specific enzyme called protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation and survival. By inhibiting the activity of this enzyme, this compound can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound can inhibit the activity of other enzymes, including topoisomerase IIα and Akt, which are involved in various cellular processes.
実験室実験の利点と制限
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has several advantages as a research tool. It is a potent and selective inhibitor of protein kinase CK2, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, this compound also has some limitations. It is a relatively complex molecule, which makes its synthesis challenging. Additionally, this compound has limited solubility in aqueous solutions, which can make its use in some experiments challenging.
将来の方向性
There are several potential future directions for research on 4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Additional preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a cancer treatment. Additionally, this compound may have potential applications in other areas of research, including neuroscience and infectious diseases. Further studies are needed to explore these potential applications.
科学的研究の応用
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer. This compound has shown promising results in preclinical studies as a potential anticancer agent.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2FN2O2S/c20-13-5-8-17(15(21)10-13)26-9-1-2-18(25)24-19-23-16(11-27-19)12-3-6-14(22)7-4-12/h3-8,10-11H,1-2,9H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOZQIRSDBCJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-bromo-4-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4751545.png)


![1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4751558.png)

![1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4751579.png)


![1-(3-fluorobenzyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4751598.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide](/img/structure/B4751603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4751621.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4751623.png)
![2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B4751626.png)